[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride
Overview
Description
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C8H9BrClF2NO and its molecular weight is 288.52 g/mol. The purity is usually 95%.
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Biological Activity
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, which contribute to its unique chemical reactivity. The molecular formula is C9H9BrF2N•HCl, with a molecular weight of approximately 267.54 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological systems.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The bromine and difluoromethoxy substituents are believed to influence the compound's binding affinity to receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular signaling processes.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key findings:
- Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to serotonin receptors, which could inform its potential use in treating mood disorders and other neurological conditions.
- Cytotoxicity : In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, it showed promising results in inhibiting cell proliferation in human prostate cancer cells (DU145) with an IC50 value in the low micromolar range .
- Antifungal Activity : Similar compounds have been evaluated for their antifungal properties. Modifications to the bromine position have been shown to significantly impact antifungal activity against pathogens such as Candida neoformans, suggesting that this compound may also possess antifungal capabilities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
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5-Bromo-2-methoxyphenylmethanamine hydrochloride | Contains a methoxy group instead of difluoromethoxy | Potentially different biological activity profile |
4-Bromo-2-(trifluoromethoxy)benzoic acid | Trifluoromethoxy group on a benzoic acid structure | Different functional group leading to varied reactivity |
3-Bromo-2-(difluoromethoxy)phenylmethanamine | Bromine at position 3 instead of position 5 | Variations in electronic properties affecting reactivity |
This table illustrates how variations in functional groups and positions can significantly influence the chemical behavior and biological activity of similar compounds.
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Cytotoxicity Study : A study involving various cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 1 μM to 5 μM across different cell types, indicating robust anticancer activity .
- Serotonin Receptor Binding : Binding assays revealed that this compound has a high affinity for serotonin receptors, which may lead to therapeutic applications in treating depression and anxiety disorders.
- Antifungal Efficacy : In antifungal studies, modifications to the bromine substituent were found to drastically affect the selectivity and potency against Candida species, showcasing the compound's potential as an antifungal agent .
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPLXNVVIATPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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